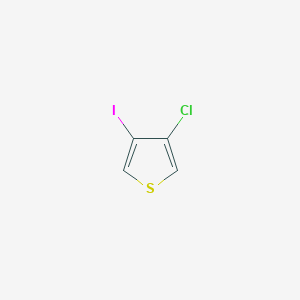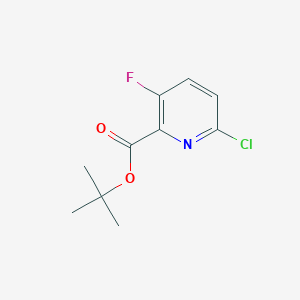
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one: is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of two bromine atoms at the 5th and 8th positions and a ketone group at the 2nd position of the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of 3,4-dihydronaphthalen-2(1H)-one. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form 5,8-dibromo-3,4-dihydronaphthalene.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromo-naphthoquinones.
Reduction: Formation of 5,8-dibromo-3,4-dihydronaphthalene.
Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.
Applications De Recherche Scientifique
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mécanisme D'action
The mechanism of action of 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The bromine atoms and the ketone group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzyme function. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Diiodo-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one
Comparison
Compared to its halogenated analogs, 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one exhibits unique reactivity due to the size and electronegativity of the bromine atoms. Bromine atoms are larger and less electronegative than chlorine and fluorine, which affects the compound’s steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and research applications where other halogenated analogs may not be as effective.
Propriétés
Formule moléculaire |
C10H8Br2O |
|---|---|
Poids moléculaire |
303.98 g/mol |
Nom IUPAC |
5,8-dibromo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8Br2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2 |
Clé InChI |
RKJQLPYRJYMLNW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2CC1=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



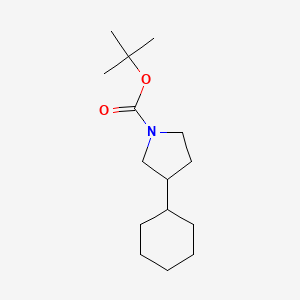
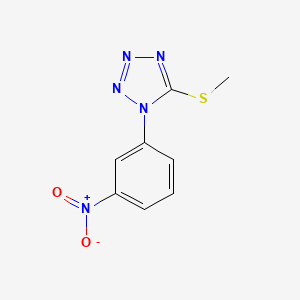
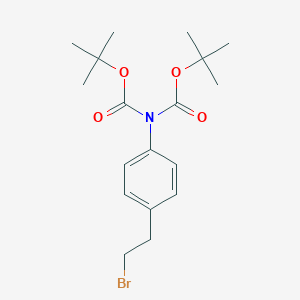


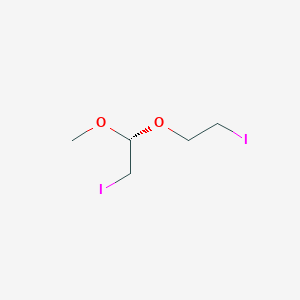
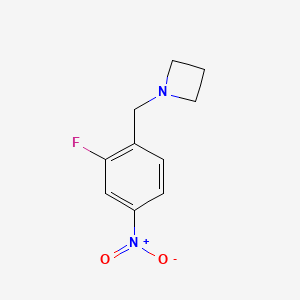


![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)

